molecular formula C14H32O2Si B8127193 2-(((tert-Butyldimethylsilyl)oxy)methyl)heptan-1-ol

2-(((tert-Butyldimethylsilyl)oxy)methyl)heptan-1-ol

Cat. No.: B8127193
M. Wt: 260.49 g/mol
InChI Key: HLARSOJCZHUJOF-UHFFFAOYSA-N
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Description

2-(((tert-Butyldimethylsilyl)oxy)methyl)heptan-1-ol is an organic compound with the molecular formula C13H28O2Si. It is commonly used in organic synthesis as a reagent and intermediate. The compound is characterized by its tert-butyldimethylsilyl (TBDMS) protecting group, which is often employed to protect hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)heptan-1-ol typically involves the following steps:

    Formation of the TBDMS Ether: The hydroxyl group of heptan-1-ol is protected by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

    Introduction of the Methoxy Group: The protected alcohol is then reacted with formaldehyde in the presence of a base to introduce the methoxy group, forming the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butyldimethylsilyl)oxy)methyl)heptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the compound into different alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The TBDMS protecting group can be selectively removed using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to yield the free alcohol.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent in solvents like dichloromethane or acetone.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: TBAF in tetrahydrofuran (THF).

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Various alcohols or alkanes.

    Substitution: Free alcohols.

Scientific Research Applications

2-(((tert-Butyldimethylsilyl)oxy)methyl)heptan-1-ol is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for hydroxyl functionalities, allowing for selective reactions in complex organic syntheses.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It is involved in the development of drug candidates and the study of metabolic pathways.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)heptan-1-ol primarily involves the protection and deprotection of hydroxyl groups. The TBDMS group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective functionalization of other parts of the molecule. The deprotection step, typically using fluoride ions, restores the free hydroxyl group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol
  • (tert-Butyldimethylsilyloxy)acetaldehyde
  • 2-(tert-Butyldimethylsiloxy)ethanol

Uniqueness

2-(((tert-Butyldimethylsilyl)oxy)methyl)heptan-1-ol is unique due to its specific structure, which combines the TBDMS protecting group with a heptanol backbone. This combination provides stability and selectivity in synthetic applications, making it a valuable reagent in organic chemistry.

Properties

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]heptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O2Si/c1-7-8-9-10-13(11-15)12-16-17(5,6)14(2,3)4/h13,15H,7-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLARSOJCZHUJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CO)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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